3-[(4-chlorobenzyl)sulfanyl]-6-methyl-1,2,4-triazin-5(4H)-one
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Overview
Description
3-[(4-chlorobenzyl)sulfanyl]-6-methyl-1,2,4-triazin-5(4H)-one is a heterocyclic compound that features a triazine ring substituted with a chlorobenzyl sulfanyl group and a methyl group
Mechanism of Action
Target of Action
The primary target of the compound “3-[(4-chlorobenzyl)sulfanyl]-6-methyl-1,2,4-triazin-5(4H)-one” is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme plays a crucial role in the development of non-insulin-dependent diabetes, hyperglycemia, obesity, insulin resistance, hyperlipidemia, hypertension, and other symptoms associated with excessive body cortisol .
Mode of Action
The compound interacts with its target, 11β-HSD1, by forming binding interactions at the active site of the enzyme .
Biochemical Pathways
The inhibition of 11β-HSD1 by this compound affects the biochemical pathway involving cortisol. By inhibiting 11β-HSD1, the compound reduces the conversion of inactive cortisone to active cortisol, thereby reducing the symptoms associated with excessive body cortisol .
Pharmacokinetics
The compound’s structure, particularly the presence of an adamantyl moiety, suggests that it may have relatively higher lipophilicity, which could influence its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The inhibition of 11β-HSD1 by this compound leads to a reduction in the symptoms associated with excessive body cortisol, such as non-insulin-dependent diabetes, hyperglycemia, obesity, insulin resistance, hyperlipidemia, and hypertension .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorobenzyl)sulfanyl]-6-methyl-1,2,4-triazin-5(4H)-one typically involves the reaction of 4-chlorobenzyl chloride with 6-methyl-1,2,4-triazin-5(4H)-one in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-chlorobenzyl)sulfanyl]-6-methyl-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazine ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.
Substitution: The chlorobenzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Various nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced triazine derivatives.
Substitution: Substituted triazine derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-chlorobenzyl)sulfanyl]-4-methyl-1,2,4-triazole
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol
Uniqueness
3-[(4-chlorobenzyl)sulfanyl]-6-methyl-1,2,4-triazin-5(4H)-one is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-6-methyl-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3OS/c1-7-10(16)13-11(15-14-7)17-6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H,13,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUGQMVDIYFEPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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